1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC16214860
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2 |
|---|---|
| Molecular Weight | 122.17 g/mol |
| IUPAC Name | 1-methyl-4-prop-2-enylpyrazole |
| Standard InChI | InChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3 |
| Standard InChI Key | ZERVVYATDRNKEY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CC=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s molecular formula is , with a molecular weight of 120.15 g/mol . Its IUPAC name, 1-methyl-4-prop-2-ynylpyrazole, reflects the methyl group at the 1-position and the propargyl (prop-2-yn-1-yl) substituent at the 4-position .
Key Structural Features:
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Pyrazole Core: The aromatic ring system contributes to stability and enables π-π interactions in supramolecular chemistry.
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Propargyl Group: The terminal alkyne () facilitates click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Methyl Substituent: Enhances lipophilicity and influences electronic properties through inductive effects.
The compound’s SMILES notation is CN1C=C(C=N1)CC#C, and its InChIKey is PCQIPKHNQIBHOT-UHFFFAOYSA-N .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at ~2120 cm confirm the presence of the alkyne group () .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via alkylation of 1-methylpyrazole with propargyl bromide under basic conditions . A representative procedure involves:
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Reagents: 1-Methylpyrazole, propargyl bromide, potassium carbonate (), dimethylformamide (DMF).
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Conditions: Stirring at 80–100°C for 12–24 hours under inert atmosphere.
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Workup: Neutralization with aqueous HCl, extraction with dichloromethane, and purification via column chromatography .
Reaction Equation:
Industrial Manufacturing
Industrial processes optimize yield and scalability using continuous flow reactors and automated systems. Key considerations include:
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Solvent Recovery: DMF is recycled via distillation to reduce waste.
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Catalyst Efficiency: Palladium-based catalysts enhance regioselectivity in large-scale alkylations .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () oxidizes the alkyne to a carboxylic acid derivative .
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Reduction: Hydrogenation over palladium on carbon () yields saturated analogs, such as 1-methyl-4-propyl-1H-pyrazole .
Click Chemistry Applications
The propargyl group participates in CuAAC reactions with azides to form 1,2,3-triazoles, a reaction exploited in drug discovery and bioconjugation .
Example Reaction:
Biological and Pharmacological Properties
Enzyme Inhibition
Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and antigout applications .
Industrial and Research Applications
Agrochemical Development
The compound serves as an intermediate in synthesizing herbicides and fungicides. Its propargyl group enhances binding to fungal cytochrome P450 enzymes .
Material Science
Incorporation into metal-organic frameworks (MOFs) improves thermal stability and gas adsorption capacity, relevant for carbon capture technologies .
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